propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
Propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a benzoate ester, and a fluoro-methoxy substituted phenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution Reactions:
Esterification: The benzoate ester is formed by reacting the carboxylic acid derivative with isopropanol in the presence of a strong acid catalyst like sulfuric acid.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazinones, which may have different biological activities.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products from these reactions include various substituted pyridazinones, benzoates, and phenyl derivatives, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is of interest for its potential pharmacological activities. The presence of the pyridazinone core and the fluoro-methoxyphenyl group suggests it may interact with various biological targets, making it a candidate for drug development. It could be explored for anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in coatings, adhesives, or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyridazinone core can act as a bioisostere for various pharmacophores, potentially inhibiting enzyme activity or modulating receptor function. The fluoro and methoxy groups may enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-aminobenzoate: Lacks the pyridazinone core and fluoro-methoxyphenyl group, making it less complex and potentially less active biologically.
4-Fluoro-2-methoxyphenyl derivatives: These compounds share the fluoro-methoxyphenyl group but lack the pyridazinone core, which may reduce their biological activity.
Pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents can have varying biological activities and chemical properties.
Uniqueness
Propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to its combination of a pyridazinone core, a fluoro-methoxyphenyl group, and a benzoate ester. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H22FN3O5 |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H22FN3O5/c1-14(2)32-23(30)15-4-7-17(8-5-15)25-21(28)13-27-22(29)11-10-19(26-27)18-9-6-16(24)12-20(18)31-3/h4-12,14H,13H2,1-3H3,(H,25,28) |
InChI Key |
CIMVTGPOFBLMMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC |
Origin of Product |
United States |
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